molecular formula C17H16N4O B11467532 2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11467532
M. Wt: 292.33 g/mol
InChI Key: PRLPKYYDZYSNKM-UHFFFAOYSA-N
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Description

2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and amino and dimethylamino substituents. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanopyridine with a suitable chromene derivative under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene core.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chromene core can intercalate with DNA, potentially inhibiting replication and transcription processes. The amino and dimethylamino groups can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile: Lacks the dimethylamino group, which may affect its reactivity and applications.

    7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile: Lacks the amino group, which may influence its biological activity.

Uniqueness

2-amino-7-(dimethylamino)-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is unique due to the presence of both amino and dimethylamino groups, which enhance its versatility in chemical reactions and potential applications. The combination of these functional groups with the chromene and pyridine rings makes it a valuable compound for various research fields.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

2-amino-7-(dimethylamino)-4-pyridin-3-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H16N4O/c1-21(2)12-5-6-13-15(8-12)22-17(19)14(9-18)16(13)11-4-3-7-20-10-11/h3-8,10,16H,19H2,1-2H3

InChI Key

PRLPKYYDZYSNKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CN=CC=C3

Origin of Product

United States

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